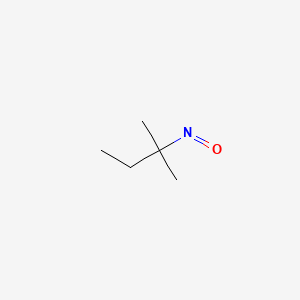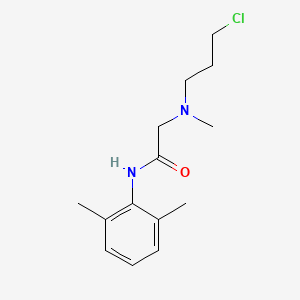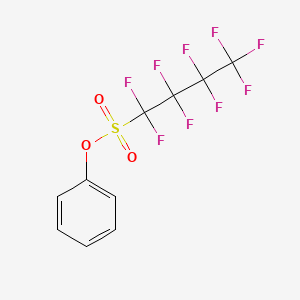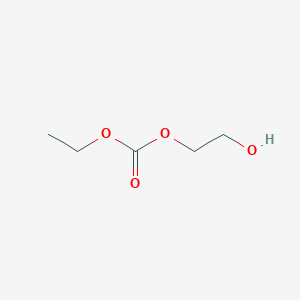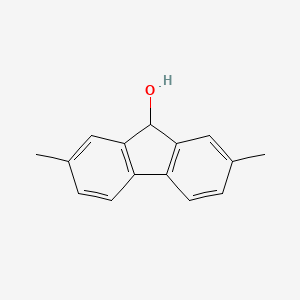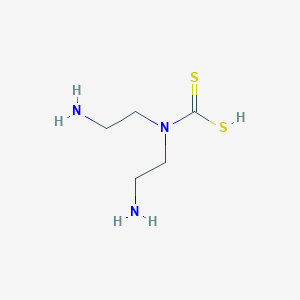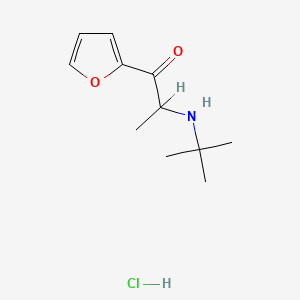![molecular formula C14H19NO2 B14689738 2-[(1-Hydroxycyclohexyl)methyl]benzamide CAS No. 23966-59-8](/img/structure/B14689738.png)
2-[(1-Hydroxycyclohexyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Hydroxycyclohexyl)methyl]benzamide is an organic compound with the molecular formula C14H19NO2 It is characterized by a benzamide group attached to a cyclohexyl ring with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Hydroxycyclohexyl)methyl]benzamide typically involves the reaction of benzoyl chloride with 1-hydroxycyclohexylmethanol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired benzamide by the action of ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Hydroxycyclohexyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[(1-Oxocyclohexyl)methyl]benzamide.
Reduction: Formation of 2-[(1-Hydroxycyclohexyl)methyl]aniline.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
2-[(1-Hydroxycyclohexyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(1-Hydroxycyclohexyl)methyl]benzamide involves its interaction with specific molecular targets. The hydroxyl group and benzamide moiety can form hydrogen bonds with proteins or enzymes, potentially modulating their activity. The compound may also interact with cell membranes, affecting their fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1-Hydroxycyclohexyl)methyl]aniline
- 2-[(1-Oxocyclohexyl)methyl]benzamide
- 2-[(1-Hydroxycyclohexyl)methyl]benzoic acid
Uniqueness
2-[(1-Hydroxycyclohexyl)methyl]benzamide is unique due to its specific combination of a benzamide group and a hydroxylated cyclohexyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
23966-59-8 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-[(1-hydroxycyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C14H19NO2/c15-13(16)12-7-3-2-6-11(12)10-14(17)8-4-1-5-9-14/h2-3,6-7,17H,1,4-5,8-10H2,(H2,15,16) |
Clé InChI |
QHZJKJXTJWNSHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC2=CC=CC=C2C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


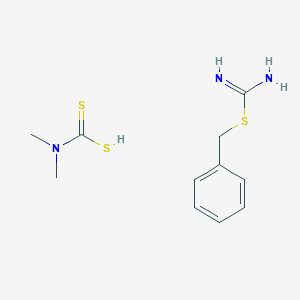
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
